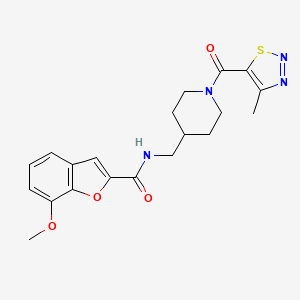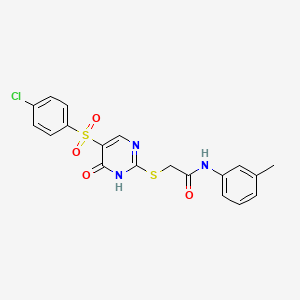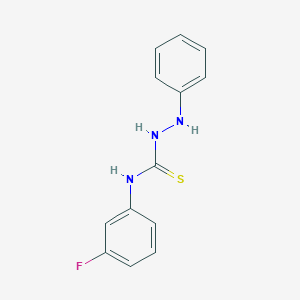
1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both a methoxyethyl group and a methylisoxazolyl group, suggests potential for interesting chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea typically involves the reaction of appropriate isocyanates with amines. One possible route could be:
Step 1: Synthesis of 2-(3-methylisoxazol-5-yl)ethylamine from 3-methylisoxazole.
Step 2: Reaction of 2-(3-methylisoxazol-5-yl)ethylamine with 2-methoxyethyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxyethyl group to form aldehydes or carboxylic acids.
Reduction: Reduction of the urea moiety to form corresponding amines.
Substitution: Nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学研究应用
1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxyethyl and methylisoxazolyl groups could play a role in binding to molecular targets, influencing the compound’s overall effect.
相似化合物的比较
Similar Compounds
1-(2-Hydroxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-Methoxyethyl)-3-(2-(3-phenylisoxazol-5-yl)ethyl)urea: Similar structure but with a phenylisoxazolyl group instead of a methylisoxazolyl group.
Uniqueness
1-(2-Methoxyethyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is unique due to the presence of both a methoxyethyl group and a methylisoxazolyl group, which could confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-8-7-9(16-13-8)3-4-11-10(14)12-5-6-15-2/h7H,3-6H2,1-2H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXCIVIKXQACRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
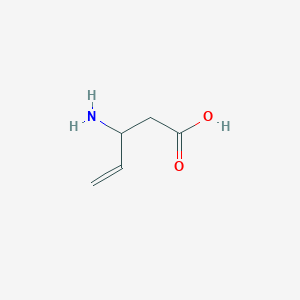
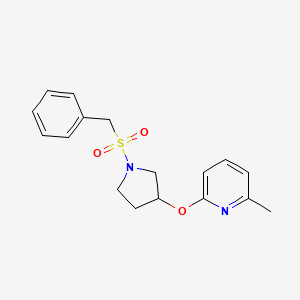

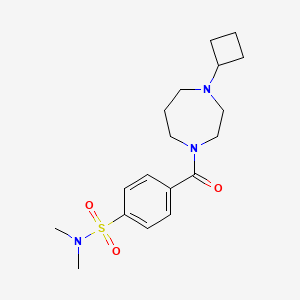
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)
![2-({4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2745537.png)

![N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2745542.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2745546.png)
